4-Hydroxy-4-methylpent-2-ynoic acid
Description
Direct Synthesis Approaches to 4-Hydroxy-4-methylpent-2-ynoic Acid
Direct synthetic routes focus on the formation of the alkynoic acid through carboxylation reactions, where a carboxyl group is introduced into a suitable precursor molecule.
A primary strategy for synthesizing α,β-acetylenic acids involves the carboxylation of acetylenic Grignard reagents. This method is applicable to the synthesis of this compound starting from the corresponding substituted propargyl alcohol, 2-methyl-3-butyn-2-ol (B105114). The general principle involves the deprotonation of the terminal alkyne with a Grignard reagent, such as ethylmagnesium bromide, to form a magnesium acetylide. This intermediate then acts as a nucleophile, reacting with carbon dioxide to yield the magnesium salt of the carboxylic acid. Subsequent acidification protonates the salt to afford the final product.
A similar, well-documented procedure involves the synthesis of 4-hydroxy-2-butynoic acid from propargyl alcohol. In this synthesis, the Grignard reagent of propargyl alcohol is treated with carbon dioxide in an autoclave, followed by acidic workup, yielding the desired acid. researchgate.net An alternative approach avoids the need for an autoclave by using methyl chloroformate as the carboxylating agent. researchgate.net
Another common synthetic route involves the reaction of propiolic acid with acetone (B3395972) in the presence of a base like potassium hydroxide (B78521) (KOH). This method can produce this compound in yields ranging from 53% to 74%, depending on the purification techniques employed.
The carboxylation of terminal alkynes via Grignard reagents is a fundamental and powerful method for creating C-C bonds and introducing the carboxylic acid functionality. Grignard reagents (R-MgX) are potent nucleophiles and strong bases. organic-chemistry.org Their reaction with the acidic proton of a terminal alkyne, such as 2-methyl-3-butyn-2-ol, results in the formation of an alkynyl Grignard reagent (a magnesium acetylide).
The key step in the synthesis is the subsequent reaction of this alkynyl Grignard reagent with carbon dioxide (CO₂), which serves as the electrophile. The nucleophilic carbon of the acetylide attacks the electrophilic carbon of CO₂, leading to the formation of a magnesium carboxylate salt. An acidic workup is the final step, which protonates the carboxylate to yield the target this compound. This technique is advantageous as it builds the carboxylic acid group directly onto the alkyne framework. Flow reactors are increasingly being used for the generation of Grignard reagents to improve safety and control over these often exothermic reactions. organic-chemistry.org
Table 1: Key Reagents in Grignard Carboxylation
| Reagent | Formula | Role |
| 2-Methyl-3-butyn-2-ol | C₅H₈O | Terminal Alkyne Precursor |
| Ethylmagnesium Bromide | C₂H₅MgBr | Grignard Reagent (Base) |
| Carbon Dioxide | CO₂ | Electrophile (Carbon Source) |
| Hydrochloric Acid | HCl | Acid for Workup |
While classical methods provide reliable access to this compound, research into novel synthetic pathways continues. One area of exploration is the use of alternative catalysts and reaction conditions to improve yield, selectivity, and sustainability. For instance, the elimination of water from 2-methyl-3-butyn-2-ol using 30% sulfuric acid can produce 2-methyl-1-buten-3-yne, a conjugated enyne. sigmaaldrich.com This intermediate could potentially undergo subsequent oxidation and functionalization to yield the target acid, representing a multi-step but potentially tunable synthetic route.
Furthermore, the development of novel reagents for one-carbon homologation of carbonyl compounds to alkynes, such as modifications of the Ramirez or Corey-Fuchs reactions, offers potential alternative strategies. researchgate.net These methods could be adapted to start from a ketone precursor and construct the alkyne functionality, which would then be followed by carboxylation.
Precursor-Based Synthesis and Structural Modifications
This approach involves synthesizing a related molecule first and then chemically modifying it to achieve the final structure of this compound.
A plausible precursor for the synthesis of this compound is 4-hydroxy-4-methyl-2-pentanone, also known as diacetone alcohol. This β-hydroxy ketone is readily synthesized via the aldol (B89426) condensation of two molecules of acetone in the presence of a base catalyst, such as potassium hydroxide or a mixture of ion-exchange resin and magnesium hydroxide. google.commerckmillipore.comdoubtnut.comresearchgate.netchegg.com
The conversion of the ketone functionality in 4-hydroxy-4-methyl-2-pentanone into the alkyne required for the target acid represents a key challenge. General methods for the synthesis of alkynes from ketones are well-established. One such method is the Corey-Fuchs reaction, which involves a one-carbon homologation. researchgate.net This process typically involves converting the ketone into a dibromo-olefin, followed by elimination with a strong base like butyllithium (B86547) to form the terminal alkyne. researchgate.net Applying this sequence to 4-hydroxy-4-methyl-2-pentanone would first protect the hydroxyl group, then convert the ketone to the alkyne, deprotect the hydroxyl, and finally carboxylate the terminal alkyne to yield this compound.
Another reaction of this precursor is the iodine-catalyzed elimination of water to form 4-methyl-3-penten-2-one (mesityl oxide). oc-praktikum.de This α,β-unsaturated ketone could serve as a different type of intermediate for further chemical elaboration.
Alkynoic acids, including structures like this compound, are valuable substrates in cascade and multicomponent reactions. These reactions are highly efficient, allowing for the construction of complex molecular architectures in a single pot by combining three or more reactants.
Metal-catalyzed cascade reactions, in particular, highlight the synthetic utility of alkynoic acids. Catalysts based on gold, silver, copper, and ruthenium can trigger an intramolecular cycloisomerization of an alkynoic acid to generate a reactive alkylidene lactone intermediate. This intermediate can then be trapped by various nucleophiles present in the reaction mixture, leading to the rapid assembly of diverse heterocyclic compounds. This strategy is a powerful tool for creating libraries of molecules with potential pharmacological relevance. The choice of metal catalyst and reaction conditions can be tuned to control the reaction pathway and the final product structure.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-hydroxy-4-methylpent-2-ynoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O3/c1-6(2,9)4-3-5(7)8/h9H,1-2H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSMODACYDJLXEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#CC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60390373 | |
| Record name | 4-hydroxy-4-methylpent-2-ynoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60390373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50624-25-4 | |
| Record name | 4-hydroxy-4-methylpent-2-ynoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60390373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 50624-25-4 | |
| Source | European Chemicals Agency (ECHA) | |
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Synthetic Methodologies and Chemical Synthesis Strategies
Chiral Synthesis and Stereochemical Control in the Preparation of Optically Active Analogues
The creation of optically active analogues of 4-hydroxy-4-methylpent-2-ynoic acid, which are tertiary propargyl alcohols, hinges on the precise control of the stereochemistry at the newly formed chiral center. A primary strategy for achieving this is the asymmetric alkynylation of prochiral ketones. This transformation can be accomplished through various catalytic systems, each offering distinct advantages in terms of enantioselectivity, substrate scope, and reaction conditions. nih.govorganic-chemistry.orgnih.gov
One effective approach involves the use of chiral ligands in conjunction with metal catalysts to mediate the enantioselective addition of terminal alkynes to ketones. For instance, the combination of zinc triflate (Zn(OTf)₂) and a chiral amino alcohol, such as (+)-N-methylephedrine, has been demonstrated to be a practical and efficient system for the synthesis of a range of propargylic alcohols. organic-chemistry.org This method is tolerant of various functional groups and can be conducted under relatively mild conditions. The proposed mechanism involves the formation of a chiral zinc-alkynilide complex, which then reacts with the ketone in a stereocontrolled manner.
Another powerful technique is the kinetic resolution of racemic tertiary propargyl alcohols. A palladium-catalyzed carboxylative kinetic resolution has been reported to be highly efficient, providing access to chiral tertiary propargyl alcohols with excellent enantioselectivities (93–>99% ee). rsc.org This method is particularly valuable for its broad substrate tolerance and mild, operationally simple reaction conditions. rsc.org
N-Heterocyclic carbenes (NHCs) have also emerged as potent organocatalysts for the enantioselective synthesis of tertiary propargylic alcohols. Chiral NHCs can catalyze the benzoin (B196080) reaction between aldehydes and ynones, leading to highly enantioenriched tertiary alkynyl carbinols. nih.gov This method avoids the use of metal catalysts and offers a distinct pathway for the formation of the desired chiral center. nih.gov
The table below summarizes various catalytic systems employed in the asymmetric synthesis of tertiary propargyl alcohols, showcasing the diversity of approaches available to control stereochemistry.
| Catalyst System | Chiral Ligand/Additive | Substrate Scope | Enantioselectivity (ee) | Reference |
| Pd/H⁺ | - | Tertiary propargylic alcohols | 93–>99% | rsc.org |
| Zn(OTf)₂ | (+)-N-methylephedrine | Aldehydes and terminal alkynes | High | organic-chemistry.org |
| Chiral N-Heterocyclic Carbene (NHC) | Chiral NHC | Aldehydes and ynones | High | nih.gov |
| Cobalt Bromide | Chiral bisphosphine ligand | Ketones and terminal alkynes | Good | researchgate.net |
| Engineered Tryptophan Synthase (TrpB) | - | Ketones | High | nih.gov |
High-Throughput Synthesis Approaches for Structurally Related Hydroxy-Indole Derivatives
High-throughput synthesis (HTS) has become an indispensable tool in modern drug discovery and materials science, enabling the rapid generation of large libraries of compounds for screening. For hydroxy-indole derivatives, which are structurally related to the alkynoic acid core through potential cyclization strategies, several HTS approaches have been developed. These methods often rely on the principles of combinatorial chemistry, where diverse building blocks are systematically combined to create a vast array of final products. nih.gov
A notable strategy for the high-throughput synthesis of 4-hydroxy-indole derivatives starts from indenone or substituted indenones. onlinescientificresearch.com This approach is versatile and appears to be effective for both activated and deactivated indenones, suggesting its potential as a broadly applicable named reaction. onlinescientificresearch.com The synthesis of the indenone starting materials can be readily achieved from phenylpropionic acids. onlinescientificresearch.com
The synthesis of indole (B1671886) libraries can also be achieved through transition metal-catalyzed cyclization reactions of alkynes with nitrogen sources. rsc.org Nickel-catalyzed alkyne annulation with anilines bearing removable directing groups provides a step-economical route to decorated indoles. rsc.org This C-H/N-H activation strategy proceeds without the need for metal oxidants and demonstrates excellent selectivity. rsc.org
Combinatorial synthesis has been successfully applied to generate libraries of indole derivatives. One described method allows for the synthesis of 2-acyl-3-amino-indoles through a one-pot reaction sequence. nih.gov By reacting isolated intermediates with acid chlorides, novel indole derivatives can be produced in multi-milligram quantities with acceptable yields, suitable for library generation. nih.gov
The table below outlines different high-throughput synthesis strategies for hydroxy-indole derivatives, highlighting the starting materials and the general approach.
| Synthesis Strategy | Starting Materials | Key Transformation | Reference |
| Indenone-based Synthesis | Indenones or substituted indenones | Reaction with broad scope of substrates | onlinescientificresearch.com |
| Nickel-Catalyzed Annulation | Anilines and alkynes | C-H/N-H activation | rsc.org |
| Combinatorial Library Synthesis | Various intermediates and acid chlorides | One-pot or multi-step sequences | nih.gov |
| Catalyst-Free Condensation | Carboxymethyl cyclohexadienones and amines | Aza-Michael addition and rearomatization | acs.org |
| Domino Reactions | Arylglyoxals or methyl ketones with enamines | Catalyst-free domino reaction | rsc.org |
Reactivity, Reaction Mechanisms, and Transformational Chemistry
Chemical Reactivity of the Alkyne Moiety
The carbon-carbon triple bond (alkyne) is a region of high electron density, making it susceptible to a variety of addition and transformation reactions.
The triple bond in 4-Hydroxy-4-methylpent-2-ynoic acid is electrophilic in nature and can undergo nucleophilic addition reactions. This reactivity is attributed to the presence of the electron-withdrawing carboxylic acid group. Nucleophiles, such as amines, can add to the triple bond, leading to the formation of more complex molecules. For instance, its reaction with pyrrolidine (B122466) derivatives can form amides.
Conversely, the alkyne can also participate in electrophilic addition reactions, although this is less common due to the deactivating effect of the carboxyl group. The reactivity in these additions is often influenced by steric and electronic factors. learncbse.in
The alkyne functionality serves as an excellent dipolarophile in 1,3-dipolar cycloaddition reactions, a powerful method for constructing five-membered heterocyclic rings. wikipedia.orgorganic-chemistry.org This type of reaction involves a 1,3-dipole, such as an azide (B81097) or a nitrone, reacting with the alkyne to form a new ring system. wikipedia.orgorganic-chemistry.org The Huisgen 1,3-dipolar cycloaddition, for example, would involve the reaction of an organic azide with the alkyne of this compound to yield a 1,2,3-triazole derivative. wikipedia.org These reactions are often concerted and stereospecific. organic-chemistry.org The regioselectivity of the addition is governed by both electronic and steric factors of the reactants. wikipedia.orgorganic-chemistry.org
The triple bond of this compound can be selectively reduced. Catalytic hydrogenation over a metal catalyst like palladium, platinum, or nickel can lead to different products depending on the reaction conditions. Partial hydrogenation, often using a poisoned catalyst such as Lindlar's catalyst, will yield the corresponding (Z)-alkene, (Z)-4-Hydroxy-4-methylpent-2-enoic acid. Complete hydrogenation under more vigorous conditions will result in the formation of the fully saturated compound, 4-Hydroxy-4-methylpentanoic acid.
| Reagent/Catalyst | Product |
| H₂, Lindlar's Catalyst | (Z)-4-Hydroxy-4-methylpent-2-enoic acid |
| H₂, Pd/C | 4-Hydroxy-4-methylpentanoic acid |
This table illustrates the products of catalytic hydrogenation under different conditions.
The carbon-carbon triple bond is susceptible to oxidative cleavage. Strong oxidizing agents like ozone (O₃) followed by workup can cleave the triple bond, typically yielding carboxylic acids. bham.ac.uk In the case of this compound, ozonolysis would be expected to break the C2-C3 bond, leading to the formation of oxalic acid and 2-hydroxyisobutyric acid after oxidative workup. The initial step of ozonolysis involves the cycloaddition of ozone to the alkyne to form an unstable primary ozonide, which then rearranges and cleaves. bham.ac.uk
Reactivity of the Tertiary Hydroxyl Group
The tertiary hydroxyl group at the C4 position significantly influences the molecule's properties and reactivity.
The hydroxyl group, being a weak acid, can be deprotonated by a strong base to form an alkoxide. This deprotonation is a key step in many reactions where the hydroxyl group acts as a nucleophile. For instance, in the presence of a strong base like lithium diisopropylamide (LDA), double deprotonation can occur, involving both the carboxylic acid and the tertiary alcohol, to form a dianion. orgsyn.org
Derivatization Reactions (e.g., Etherification, Esterification)
The hydroxyl and carboxylic acid groups of this compound are readily derivatized.
Esterification: The carboxylic acid can be converted to its corresponding esters. For instance, reaction with methanol (B129727) in the presence of a strong acid catalyst like sulfuric acid yields methyl 4-hydroxy-4-methylpent-2-ynoate. evitachem.com Similarly, reaction with ethanol (B145695) would produce ethyl 4-hydroxy-4-methylpent-2-ynoate. This transformation is a classic example of Fischer esterification.
Amide Formation: The compound's ability to form amides highlights its utility in organic synthesis. For example, it can react with amines, such as pyrrolidine derivatives, to form the corresponding amides. The presence of the hydroxyl group can enhance its versatility in these reactions compared to non-hydroxylated analogs.
| Reactant | Reagent | Product | Reaction Type |
|---|---|---|---|
| This compound | Methanol, H₂SO₄ (cat.) | Methyl 4-hydroxy-4-methylpent-2-ynoate | Esterification |
| This compound | Ethanol, H₂SO₄ (cat.) | Ethyl 4-hydroxy-4-methylpent-2-ynoate | Esterification |
| This compound | Pyrrolidine derivative | Corresponding amide | Amidation |
Selective Oxidation and Reduction Transformations
The presence of both an alkyne and a hydroxyl group allows for selective oxidation and reduction reactions.
Oxidation: The tertiary hydroxyl group can be oxidized to form a ketone. However, the triple bond in ynoic acids is also susceptible to oxidation.
Reduction: The carbon-carbon triple bond can be selectively reduced. Depending on the reagents and reaction conditions, it can be reduced to a double bond (alkene) or a single bond (alkane). For example, catalytic hydrogenation could be employed for this transformation.
Strategies for Hydroxyl Group Protection and Deprotection
In multi-step syntheses, it is often necessary to protect the hydroxyl group to prevent it from reacting with certain reagents.
Protection: A common strategy for protecting hydroxyl groups is the formation of silyl (B83357) ethers. masterorganicchemistry.com For instance, the alcohol can react with a silyl halide like tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base to form a tert-butyldimethylsilyl ether. This protecting group is generally stable under a variety of reaction conditions but can be readily removed. masterorganicchemistry.com Another option is the use of a methoxymethyl (MOM) ether, which can be introduced using methoxymethyl chloride (MOM-Cl), though alternative, less toxic methods are available. masterorganicchemistry.com
Deprotection: Silyl ethers are typically cleaved using a source of fluoride (B91410) ions, such as tetrabutylammonium (B224687) fluoride (TBAF), due to the high strength of the silicon-fluorine bond. harvard.edu
| Reaction | Reagent | Product |
|---|---|---|
| Protection (Silyl Ether) | tert-Butyldimethylsilyl chloride (TBDMSCl), Base | 4-(tert-Butyldimethylsilyloxy)-4-methylpent-2-ynoic acid |
| Deprotection (Silyl Ether) | Tetrabutylammonium fluoride (TBAF) | This compound |
Reactivity of the Carboxylic Acid Functionality
The carboxylic acid group imparts characteristic acidic properties and allows for a range of transformations.
Decarboxylative Reactions and Mechanistic Pathways
Decarboxylation is a chemical reaction that removes a carboxyl group and releases carbon dioxide (CO₂). learncbse.in Carboxylic acids can undergo decarboxylation when their sodium salts are heated with soda-lime, resulting in the formation of hydrocarbons. learncbse.inbyjus.com
Esterification and Amidation Reactions
As previously mentioned in section 3.2.2, the carboxylic acid functionality is central to esterification and amidation reactions. The synthesis of methyl 4-hydroxy-4-methylpent-2-ynoate via acid-catalyzed esterification with methanol is a key transformation. evitachem.com Similarly, the formation of amides through reaction with amines is a valuable synthetic tool.
Interplay Between Functional Groups and Chemoselectivity in Complex Transformations
The chemical behavior of this compound is dictated by the presence of three distinct functional groups: a tertiary hydroxyl group, a carboxylic acid, and a carbon-carbon triple bond (alkyne). The spatial arrangement and electronic properties of these groups create a landscape of potential reactivity, where the outcome of a given reaction is highly dependent on the chosen reagents and conditions. This interplay is central to the concept of chemoselectivity, which is the preferential reaction of one functional group in the presence of others.
The inherent reactivity of the individual functional groups provides a baseline for predicting chemical transformations. The tertiary alcohol can undergo oxidation. The carboxylic acid can participate in acid-base reactions, esterification, or be reduced to a primary alcohol. The alkyne is susceptible to reduction to either an alkene or an alkane, and can also undergo various addition reactions.
In complex transformations, these potential reaction pathways can compete. The selection of appropriate reagents and the fine-tuning of reaction conditions are therefore critical to direct the reaction towards a desired product. For instance, the choice of a reducing agent will determine whether the alkyne or the carboxylic acid is preferentially reduced. Similarly, the conditions for oxidation must be chosen carefully to target the hydroxyl group without affecting the alkyne.
A key intramolecular transformation available to this compound is lactonization, a process where the hydroxyl and carboxylic acid groups react to form a cyclic ester, known as a lactone. This reaction is typically catalyzed by an acid. The facility of this cyclization is dependent on the resulting ring size, with five- and six-membered rings being the most favored. In the case of this compound, an intramolecular cyclization would lead to a five-membered lactone ring.
The following table summarizes the potential transformations of the individual functional groups in this compound and highlights the importance of reagent choice in achieving chemoselectivity.
| Target Functional Group | Transformation | Reagent/Condition Class | Potential for Competing Reactions |
| Alkyne | Reduction to Alkene | Lindlar's Catalyst (e.g., Pd/CaCO₃, quinoline) | Carboxylic acid reduction is generally avoided. |
| Alkyne | Reduction to Alkane | Catalytic Hydrogenation (e.g., Pd/C, PtO₂) | Carboxylic acid may also be reduced under harsh conditions. |
| Carboxylic Acid | Reduction to Alcohol | Strong reducing agents (e.g., LiAlH₄) | Alkyne will also be reduced. |
| Carboxylic Acid | Esterification | Alcohol, Acid catalyst | - |
| Hydroxyl Group | Oxidation to Ketone | Mild oxidizing agents (e.g., PCC, DMP) | The alkyne may be sensitive to stronger oxidizing agents. |
| Hydroxyl & Carboxylic Acid | Lactonization | Acid catalyst | Intermolecular reactions (e.g., polymerization) can compete. |
Table 1: Chemoselective Transformations of this compound
Detailed research into the specific chemoselective reactions of this compound is not extensively documented in publicly available literature. However, the principles of functional group compatibility and reactivity allow for the prediction of reaction outcomes based on the chosen synthetic methodology. For example, to selectively reduce the alkyne to an alkene without affecting the carboxylic acid, a poisoned catalyst such as Lindlar's catalyst would be the reagent of choice. Conversely, if the reduction of the carboxylic acid is the desired outcome, a powerful reducing agent like lithium aluminum hydride would be employed, which would also reduce the alkyne.
The competition between intramolecular lactonization and intermolecular reactions is another critical aspect of the chemoselectivity of this molecule. Under dilute conditions and with an appropriate acid catalyst, the formation of the γ-lactone is expected to be favorable. However, at higher concentrations, intermolecular esterification leading to oligomers or polymers becomes more probable.
Advanced Spectroscopic Characterization and Analytical Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic compounds in solution. longdom.org By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment and connectivity of atoms within a molecule. longdom.orgslideshare.net
One-dimensional ¹H and ¹³C NMR are fundamental for the initial structural assessment of 4-hydroxy-4-methylpent-2-ynoic acid.
¹H NMR: The proton NMR spectrum reveals the number of different types of protons and their immediate electronic environment. For this compound, distinct signals would be expected for the methyl protons, and the hydroxyl proton. The chemical shift of these signals provides clues about the neighboring functional groups. slideshare.net For instance, the protons on the carbon adjacent to the hydroxyl group would have a different chemical shift compared to the methyl protons.
¹³C NMR: The ¹³C NMR spectrum indicates the number of non-equivalent carbons in the molecule. In this compound, separate signals would be anticipated for the carboxylic acid carbon, the two alkyne carbons, the quaternary carbon bearing the hydroxyl group, and the two equivalent methyl carbons. The chemical shifts of these carbons are characteristic of their functional group type. For example, the carbonyl carbon of the carboxylic acid would appear at a significantly downfield chemical shift.
A comprehensive analysis of both ¹H and ¹³C NMR spectra, including chemical shifts, integration (for ¹H), and multiplicities, allows for the initial piecing together of the molecular structure. nih.gov
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| C1 (Carboxyl) | - | ~155-165 |
| C2 (Alkyne) | - | ~75-85 |
| C3 (Alkyne) | - | ~80-90 |
| C4 (Quaternary) | - | ~65-75 |
| C5, C6 (Methyl) | ~1.5 | ~25-35 |
| OH | Variable | - |
| COOH | Variable | - |
Note: These are predicted values and may vary based on solvent and other experimental conditions.
While 1D NMR provides foundational information, two-dimensional (2D) NMR techniques are indispensable for unambiguously establishing the connectivity of atoms and, where applicable, the stereochemistry. mnstate.edu These experiments spread the NMR information into two frequency dimensions, revealing correlations between nuclei. longdom.orgmnstate.edu
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. mnstate.eduslideshare.net In this compound, COSY would primarily be used to confirm the absence of proton-proton coupling between the methyl groups and any other protons, as they are attached to a quaternary carbon.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms to which they are directly attached (one-bond ¹H-¹³C correlation). slideshare.netyoutube.com For this compound, an HSQC spectrum would show a cross-peak connecting the ¹H signal of the methyl groups to the ¹³C signal of the methyl carbons.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons, typically over two or three bonds. slideshare.netyoutube.com HMBC is crucial for piecing together the carbon skeleton. For example, it would show correlations between the methyl protons and the quaternary carbon (C4) as well as the alkyne carbon (C3). It would also show a correlation between the hydroxyl proton and the quaternary carbon (C4).
The collective data from these 2D NMR experiments provides a detailed and unambiguous map of the molecular structure of this compound. usask.ca
For fluorinated analogues of this compound, ¹⁹F NMR spectroscopy would be a powerful tool. The principles are similar to ¹H NMR, but it specifically probes the fluorine nuclei. The chemical shifts in ¹⁹F NMR are highly sensitive to the electronic environment, providing valuable structural information about the location and substitution pattern of fluorine atoms within the molecule. core.ac.uk
Mass Spectrometry (MS)
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. nih.gov It is essential for determining the molecular weight of a compound and can provide valuable information about its structure through fragmentation analysis. nih.gov
ESI-MS: Electrospray ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar and thermally labile molecules like this compound. nih.gov In ESI-MS, the sample is dissolved in a solvent and sprayed through a charged capillary, generating gas-phase ions. nih.gov This technique typically produces protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻, allowing for the direct determination of the molecular weight. For this compound (C₆H₈O₃), the expected monoisotopic mass is approximately 128.047 g/mol . nih.govsigmaaldrich.com
Interactive Data Table: Predicted ESI-MS Adducts and Fragments for this compound
| Ion | m/z (predicted) | Description |
| [M+H]⁺ | 129.055 | Protonated molecule |
| [M+Na]⁺ | 151.037 | Sodium adduct |
| [M-H]⁻ | 127.040 | Deprotonated molecule |
| [M+H-H₂O]⁺ | 111.044 | Loss of water from protonated molecule |
Note: m/z values are based on monoisotopic masses. uni.lu
Infrared (FTIR) Spectroscopy for Functional Group Identification and Vibrational Analysis
Fourier-transform infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule as a function of wavelength. upi.edu This absorption corresponds to the vibrations of the chemical bonds within the molecule. Different functional groups have characteristic vibrational frequencies, making FTIR an excellent tool for identifying their presence. libretexts.org
For this compound, the FTIR spectrum would be expected to show several key absorption bands:
O-H Stretch: A broad and strong absorption band in the region of 3500-3200 cm⁻¹, characteristic of the hydroxyl group. The broadness is due to hydrogen bonding.
C=O Stretch: A strong, sharp absorption band around 1725-1700 cm⁻¹, indicative of the carbonyl group in the carboxylic acid.
C≡C Stretch: A weak to medium absorption band in the region of 2260-2100 cm⁻¹ for the carbon-carbon triple bond.
C-O Stretch: An absorption band in the fingerprint region, typically around 1200-1000 cm⁻¹, corresponding to the carbon-oxygen single bond of the alcohol.
A detailed vibrational analysis of the FTIR spectrum can provide strong evidence for the presence of the key functional groups in this compound and can be used to confirm the identity of the compound. researchgate.net
Interactive Data Table: Characteristic FTIR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Hydroxyl (-OH) | O-H Stretch | 3500-3200 | Strong, Broad |
| Carboxylic Acid (C=O) | C=O Stretch | 1725-1700 | Strong |
| Alkyne (-C≡C-) | C≡C Stretch | 2260-2100 | Weak to Medium |
| Alcohol (C-O) | C-O Stretch | 1200-1000 | Medium |
Chromatographic Separation Techniques
Chromatography, particularly liquid chromatography, stands as a cornerstone for the separation, purification, and analysis of this compound. Given its polar nature, imparted by the carboxylic acid and hydroxyl functional groups, specific chromatographic strategies are required for effective analysis.
Reversed-phase liquid chromatography (RPLC) is a powerful and widely used technique for the purity assessment and preparative isolation of polar organic compounds like this compound. researchgate.netresearchgate.net In RPLC, a nonpolar stationary phase, typically a C18-modified silica (B1680970) gel, is used in conjunction with a polar mobile phase. researchgate.netsielc.com
For a compound such as this compound, the mobile phase would likely consist of a mixture of water and a miscible organic solvent, such as acetonitrile (B52724) or methanol (B129727). researchgate.net To ensure good peak shape and retention for the carboxylic acid, the pH of the mobile phase is often adjusted with an acid, like formic acid or perchloric acid. sielc.comsielc.com This suppresses the ionization of the carboxyl group, leading to increased retention on the nonpolar stationary phase.
The purity of a sample can be assessed by analyzing the resulting chromatogram for the presence of a single, sharp peak corresponding to the target compound. Preparative HPLC, which utilizes larger columns and higher flow rates, can then be employed to isolate this compound in high purity from a mixture. researchgate.netrjptonline.orgnih.gov The selection of the appropriate column chemistry and mobile phase composition is critical to achieve optimal separation from any impurities. nih.gov
Table 1: Illustrative Reversed-Phase HPLC Parameters for Carboxylic Acid Analysis
| Parameter | Typical Condition |
| Column | C18 (Octadecyl-silica), e.g., 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid (gradient or isocratic) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Column Temperature | Ambient or controlled (e.g., 30 °C) |
This table presents a generalized set of starting conditions for the RPLC analysis of a polar carboxylic acid. Method optimization would be required for this compound.
Development of Robust Analytical Protocols for Quantitative and Qualitative Determination
Establishing robust and reliable analytical protocols is essential for the accurate quantification and confident qualitative identification of this compound in various samples. Liquid chromatography coupled with mass spectrometry (LC-MS) is a particularly powerful technique for this purpose, offering high sensitivity and selectivity. nih.govnih.govmdpi.com
For quantitative analysis, a method would need to be developed and validated. This often involves the use of a tandem mass spectrometer (MS/MS) operating in multiple reaction monitoring (MRM) mode, which provides excellent specificity by monitoring a specific fragmentation of the parent ion. nih.gov The development of such a method includes optimizing the chromatographic conditions to achieve good peak shape and separation, as well as fine-tuning the mass spectrometer parameters (e.g., ionization source conditions, collision energy) to maximize the signal of the analyte. nih.gov
Derivatization can be a valuable strategy to enhance the chromatographic and detection characteristics of polar analytes like carboxylic acids. nih.govnih.gov Reagents such as 3-nitrophenylhydrazine (B1228671) (3-NPH) can be used to modify the carboxylic acid group, reducing its polarity and improving its retention in reversed-phase systems, while also enhancing its ionization efficiency for mass spectrometric detection. nih.govnih.gov
Qualitative determination relies on the accurate mass measurement of the molecular ion, which can be achieved with high-resolution mass spectrometry (HRMS), and the characteristic fragmentation pattern of the molecule in the mass spectrometer. nih.gov These data, combined with the retention time from the chromatographic separation, provide a high degree of confidence in the identification of this compound.
Table 2: Key Considerations for LC-MS Method Development for this compound
| Method Aspect | Key Considerations |
| Sample Preparation | Solid-phase extraction or liquid-liquid extraction to remove interfering matrix components. |
| Chromatography | Optimization of mobile phase composition (organic modifier, pH), gradient profile, and column chemistry for optimal separation and peak shape. |
| Ionization Source | Electrospray ionization (ESI) in either positive or negative mode, depending on which provides better sensitivity for the analyte or its derivative. |
| Mass Analysis | For quantification, use of a triple quadrupole mass spectrometer in MRM mode. For identification, use of a high-resolution mass spectrometer for accurate mass measurement. |
| Method Validation | Assessment of linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) to ensure the reliability of the method. nih.gov |
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations for Electronic Structure and Molecular Properties
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the electronic structure and intrinsic properties of a molecule. For 4-Hydroxy-4-methylpent-2-ynoic acid, these calculations would typically be performed using a suitable level of theory (e.g., B3LYP) and a basis set (e.g., 6-31G*) to balance accuracy and computational cost.
Analysis of Molecular Orbitals and Electron Density Distributions
A primary output of quantum chemical calculations is the description of the molecular orbitals (MOs), including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
HOMO and LUMO Analysis: The spatial distribution of the HOMO indicates regions of the molecule that are most likely to donate electrons in a chemical reaction, highlighting nucleophilic sites. Conversely, the LUMO distribution reveals regions susceptible to accepting electrons, indicating electrophilic sites. For this compound, the HOMO is expected to have significant contributions from the oxygen atoms of the hydroxyl and carboxyl groups, as well as the π-system of the alkyne. The LUMO is likely to be centered on the carbon-carbon triple bond and the carbonyl carbon of the carboxylic acid. The energy gap between the HOMO and LUMO provides an estimate of the molecule's chemical reactivity and its kinetic stability.
Electron Density and Electrostatic Potential Maps: The calculation of the total electron density surface, mapped with the electrostatic potential (ESP), would generate a visual representation of the charge distribution. In this compound, regions of negative electrostatic potential (red) would be expected around the oxygen atoms, indicating their electronegativity and propensity to engage in hydrogen bonding or act as nucleophiles. Regions of positive potential (blue) would likely be found around the acidic proton of the carboxyl group and the hydrogen of the hydroxyl group.
A hypothetical data table summarizing key electronic properties that could be derived from such calculations is presented below.
| Property | Hypothetical Calculated Value | Significance |
| HOMO Energy | -7.2 eV | Indicates the energy of the highest energy electrons available for reaction. |
| LUMO Energy | -0.5 eV | Indicates the energy of the lowest energy empty orbital available to accept electrons. |
| HOMO-LUMO Gap | 6.7 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. |
| Dipole Moment | 2.5 D | Reflects the overall polarity of the molecule arising from its asymmetrical structure. |
Prediction of Reactivity and Mechanistic Pathways
Quantum chemical calculations can be used to predict the reactivity of this compound by identifying the most likely sites for chemical attack and by modeling the transition states of potential reactions.
Fukui Functions: These are reactivity descriptors derived from the change in electron density upon the addition or removal of an electron. They can be calculated to more precisely identify the atoms most susceptible to nucleophilic, electrophilic, or radical attack.
Modeling Reaction Intermediates and Transition States: By calculating the energies of reactants, products, intermediates, and transition states, a potential energy surface for a given reaction can be constructed. This allows for the determination of activation energies, which are crucial for predicting reaction rates and elucidating reaction mechanisms. For instance, the mechanism of esterification of the carboxylic acid or the oxidation of the tertiary alcohol could be computationally explored.
Conformational Analysis and Molecular Dynamics Simulations
The flexibility of the single bonds in this compound allows for the existence of multiple conformations.
Conformational Search: A systematic or stochastic search of the conformational space would be performed to identify the low-energy conformers. The relative energies of these conformers can be calculated to determine their populations at a given temperature according to the Boltzmann distribution. Intramolecular hydrogen bonding between the hydroxyl and carboxyl groups is a likely feature that would stabilize certain conformations.
Molecular Dynamics (MD) Simulations: To explore the dynamic behavior of the molecule, MD simulations could be employed. These simulations solve Newton's equations of motion for the atoms in the molecule over time, providing a trajectory that reveals how the molecule moves, vibrates, and changes conformation in a simulated environment (e.g., in a solvent like water or in the gas phase). MD simulations would be particularly useful for understanding how the molecule interacts with solvent molecules and for exploring larger-scale conformational changes that might not be captured by a static conformational search.
Elucidation of Reaction Mechanisms Through Computational Modeling
Computational modeling is a powerful tool for investigating the step-by-step process of chemical reactions.
For this compound, a number of reactions could be studied, such as its cyclization or polymerization. By locating the transition state structures and calculating the corresponding activation barriers for each elementary step, the most favorable reaction pathway can be identified. For example, the mechanism of a base-catalyzed intramolecular cyclization to form a lactone could be investigated. The calculated energies would help to determine whether such a reaction is kinetically and thermodynamically feasible.
Prediction and Validation of Spectroscopic Parameters (e.g., NMR Chemical Shifts)
Computational chemistry can predict various spectroscopic properties, which can then be compared with experimental data for structure validation.
NMR Chemical Shift Prediction: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of DFT. arxiv.orgnih.gov By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of the molecule, the chemical shifts can be predicted. arxiv.orgnih.gov These predicted spectra can be invaluable for assigning experimental signals, especially for complex molecules. For this compound, this would help to unambiguously assign the signals for the sp-hybridized carbons of the alkyne, the quaternary carbon bearing the hydroxyl group, and the carbons of the methyl groups. A comparison of predicted and experimental shifts can also help to confirm the dominant conformation in solution.
A hypothetical comparison of experimental and predicted ¹³C NMR chemical shifts is shown in the table below.
| Carbon Atom | Hypothetical Experimental δ (ppm) | Hypothetical Predicted δ (ppm) |
| C1 (Carboxyl) | 158.2 | 157.9 |
| C2 (Alkyne) | 85.1 | 84.5 |
| C3 (Alkyne) | 80.5 | 80.1 |
| C4 (Quaternary) | 65.3 | 65.8 |
| C5 (Methyl) | 28.9 | 29.2 |
Theoretical Studies on Related Electrocyclic Processes and Rearrangements
The alkyne functionality in this compound suggests the possibility of its participation in pericyclic reactions, such as electrocyclic reactions, under appropriate conditions (e.g., thermal or photochemical activation).
While this compound itself is not a conjugated polyene, it could potentially be a precursor to species that undergo such reactions. Theoretical studies could explore the feasibility of converting the molecule into a conjugated system that could then undergo an electrocyclic ring closure. The Woodward-Hoffmann rules, which can be rationalized through molecular orbital theory, would be used to predict the stereochemical outcome of such reactions. Computational modeling would be essential to determine the energetic barriers and the viability of these hypothetical reaction pathways.
Applications As a Synthetic Building Block in Complex Molecular Architectures
Incorporation into Macrocyclic Tetrapyrroles (e.g., Chlorins, Bacteriochlorins, Corrins)
The synthesis of complex macrocyclic tetrapyrroles, such as chlorins, bacteriochlorins, and corrins, often relies on the strategic assembly of highly functionalized precursor molecules. While direct experimental evidence for the incorporation of 4-hydroxy-4-methylpent-2-ynoic acid into these specific macrocycles is not extensively documented in publicly available literature, the chemistry of acetylenic precursors in tetrapyrrole synthesis suggests its potential utility.
Cycloaddition reactions involving porphyrins are a common method for the synthesis of chlorins and bacteriochlorins. researchgate.netumich.edu Porphyrins bearing alkyne substituents have been shown to undergo cyclization and polymerization reactions. nih.gov Furthermore, the synthesis of bacteriochlorins bearing diverse β-substituents, including ethynyl (B1212043) groups, highlights the importance of alkyne-functionalized building blocks in creating these complex structures. rsc.org De novo synthesis strategies for bacteriochlorins often involve the coupling of smaller, functionalized pyrrolic halves, some of which are derived from acetylenic precursors. nih.govmdpi.com
In the realm of corrin (B1236194) synthesis, a key structural component of vitamin B12, acetylenic amides have been utilized as precursors for the construction of the characteristic cyclic enamide moieties. nih.gov Although the specific use of this compound in these syntheses has not been explicitly reported, its structure is amenable to conversion into the necessary acetylenic amide precursors. The presence of the hydroxyl group could also offer a handle for further functionalization or for influencing the stereochemical outcome of cyclization reactions.
Table 1: Potential Roles of this compound in Tetrapyrrole Synthesis
| Macrocycle | Potential Application of this compound | Relevant Synthetic Strategies |
| Chlorins | As a precursor for functionalized dienophiles in Diels-Alder reactions with porphyrins. | Cycloaddition reactions of porphyrins. researchgate.netumich.edu |
| Bacteriochlorins | As a building block for the de novo synthesis of substituted bacteriochlorins. | De novo synthesis from functionalized precursors. rsc.orgnih.govmdpi.com |
| Corrins | As a precursor for acetylenic amides used in the construction of the corrin ring system. | Cyclization of acetylenic amides. nih.gov |
Role in Click Chemistry and Bio-orthogonal Labeling Strategies
The terminal alkyne functionality is a cornerstone of "click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a powerful tool for bioconjugation and materials science. nih.govnih.gov While this compound possesses an internal alkyne, its reactivity in such reactions is still of interest. Bioorthogonal labeling strategies often employ small molecules with unique functional groups, such as azides and alkynes, that can be selectively reacted within a biological system. nih.govnih.govoregonstate.eduresearchgate.netpitt.edu
The incorporation of alkyne-tagged molecules into biomolecules allows for their subsequent visualization and study. nih.gov For instance, alkyne-functionalized analogs of natural products can be used to probe their biological targets and mechanisms of action. The carboxylic acid and hydroxyl groups of this compound provide points for attachment to other molecules, while the alkyne can serve as a handle for click chemistry. Although direct applications in this context are not widely reported, the principle has been demonstrated with other functionalized alkynes.
Table 2: Potential of this compound in Bio-orthogonal Chemistry
| Application | Potential Role of this compound | Key Chemical Reaction |
| Bioconjugation | As a linker molecule for attaching probes to biomolecules. | Copper-catalyzed azide-alkyne cycloaddition (CuAAC). nih.govnih.gov |
| Bio-orthogonal Labeling | As a building block for creating probes with alkyne handles for in vivo imaging. | Click chemistry reactions. nih.govnih.govoregonstate.eduresearchgate.netpitt.edu |
Precursor for Advanced Organic Transformations in Ruthenium-Catalyzed Reactions
Ruthenium complexes are versatile catalysts for a wide range of organic transformations involving alkynes. nih.govillinois.eduacs.orgrsc.org These include hydrofunctionalization reactions that proceed with high regio- and stereoselectivity. illinois.edu Ruthenium-catalyzed reactions of internal alkynes, including those bearing hydroxyl groups, have been reported to yield a variety of valuable products. nih.govacs.org
The internal alkyne of this compound is a potential substrate for several ruthenium-catalyzed reactions. For example, trans-hydroalkynylation and trans-chloroalkynylation of internal alkynes have been achieved using a [Cp*RuCl]4 catalyst. nih.govacs.org The presence of a hydroxyl group can influence the regioselectivity of such reactions through hydrogen bonding interactions with the catalyst. nih.gov Furthermore, ruthenium catalysts have been employed in the propargylic substitution reactions of propargylic alcohols, which are structurally related to this compound. illinois.edu
Table 3: Potential Ruthenium-Catalyzed Transformations of this compound
| Reaction Type | Potential Product | Catalyst System |
| trans-Hydroalkynylation | 1,3-Enyne derivatives | [CpRuCl]4 nih.govacs.org |
| trans-Chloroalkynylation | 1-Chloro-1,3-enyne derivatives | [CpRuCl]4 nih.govacs.org |
| Hydrofunctionalization | Substituted alkenes | Various Ru catalysts illinois.edu |
Building Block in the Synthesis of Natural Product Analogs
The structural features of this compound make it an intriguing candidate for the synthesis of analogs of various natural products.
The plant hormone abscisic acid (ABA) and its analogs are important targets for synthetic chemists due to their roles in plant growth and stress responses. The synthesis of acetylenic analogs of ABA has been reported as a strategy to create potent antagonists of ABA signaling. capes.gov.brresearchgate.netrsc.org These syntheses often involve the introduction of an alkyne-containing side chain. While the direct use of this compound has not been specified, its carbon skeleton and functional groups are congruent with the structures of some reported acetylenic ABA analogs. capes.gov.br For instance, the synthesis of 3'-(phenyl alkynyl) ABA analogs involves the coupling of phenyl acetylenes to a modified ABA core. researchgate.netrsc.org The structural motif of a hydroxyl group alpha to a dimethyl-substituted carbon, as found in this compound, is also present in the ABA backbone, suggesting its potential as a building block for the side chain or for analogs with modified ring structures. acs.orgrsc.org
Shikonin (B1681659) is a naturally occurring naphthoquinone with a range of biological activities. The synthesis of shikonin derivatives is an active area of research aimed at improving its therapeutic properties. pitt.edunih.gov The primary approach to creating shikonin derivatives involves the acylation of the hydroxyl group in the side chain with various carboxylic acids. A search of the available literature did not reveal instances where this compound was used for this purpose. The introduction of an alkyne moiety into the shikonin structure could, however, provide a handle for further modifications via click chemistry.
Garcinoic acid is a natural product with interesting biological activities, and the synthesis of its analogs is of interest for structure-activity relationship studies. nih.govnih.govacs.org The reported syntheses of garcinoic acid and its analogs typically start from other natural products, such as δ-tocotrienol, and involve modifications of the existing carbon backbone. nih.govacs.org There is no clear evidence in the reviewed literature for the use of small, acetylenic building blocks like this compound in the total synthesis or semi-synthesis of garcinoic acid analogs.
Design and Construction of Novel Carbon Skeletons and Heterocyclic Systems
The strategic use of multifunctional building blocks is a cornerstone of modern synthetic organic chemistry, enabling the efficient construction of complex molecular architectures. While this compound possesses a unique combination of a carboxylic acid, a hydroxyl group, and an internal alkyne, a thorough review of available scientific literature reveals a lack of specific examples of its application in the design and construction of novel carbon skeletons and heterocyclic systems.
The inherent functionalities of this compound suggest its potential as a versatile precursor. The carboxylic acid and hydroxyl groups can participate in various cyclization reactions, while the alkyne moiety offers a handle for cycloadditions, transition-metal-catalyzed cross-coupling reactions, and other transformations that are pivotal in the assembly of diverse carbocyclic and heterocyclic frameworks.
However, at present, there are no published research findings detailing the successful synthesis of novel molecular skeletons or heterocyclic systems directly employing this compound as the starting material. Consequently, data on reaction conditions, yields, and the specific nature of the resulting molecular structures are not available. The exploration of this compound's synthetic utility in these areas remains an open field for future research endeavors.
Future Directions and Emerging Research Avenues
Development of More Sustainable and Environmentally Benign Synthetic Routes
Traditional syntheses of acetylenic compounds can often rely on harsh reagents and generate significant waste. Future research will undoubtedly focus on developing greener synthetic pathways to 4-hydroxy-4-methylpent-2-ynoic acid, aligning with the principles of green chemistry.
Key areas of exploration include:
Biocatalysis : Nature has evolved enzymes that can catalyze the formation of alkyne functionalities. nih.gov The discovery of enzymatic pathways for terminal alkyne biosynthesis, such as those involving PLP-dependent enzymes, opens the door to engineering microorganisms or using isolated enzymes for the synthesis of this compound precursors or the final molecule itself. nih.govnih.gov This approach offers the potential for high selectivity under mild, aqueous conditions.
Flow Chemistry : Continuous flow reactors offer superior control over reaction parameters, enhanced safety, and easier scalability compared to batch processes. durham.ac.uknih.gov Applying flow chemistry to the synthesis of this compound could enable the use of acetylene (B1199291) gas more safely and efficiently. nih.govresearchgate.net Furthermore, multi-step syntheses could be telescoped into a single continuous process, reducing purification steps and solvent usage. nih.gov
Use of Greener Solvents and Catalysts : Research into reactions in water, ethanol (B145695), or other environmentally benign solvents is a cornerstone of green chemistry. nih.gov Developing catalytic systems that are efficient in these solvents is a key goal. For instance, the use of recyclable, heterogeneous catalysts, such as metal nanoparticles supported on silica (B1680970) or carbon, could simplify product isolation and minimize waste. nih.gov Organocatalysis also presents a metal-free alternative to traditional methods for alkyne synthesis, which could be adapted for this target molecule. organic-chemistry.org
| Synthetic Approach | Traditional Method (Example) | Potential Sustainable Alternative | Anticipated Benefits |
| Alkyne Introduction | Grignard reaction with acetylene in organic solvent | Biocatalytic synthesis using engineered enzymes nih.gov | High selectivity, mild conditions, aqueous media |
| Process Type | Batch reaction | Continuous flow synthesis durham.ac.uk | Improved safety, scalability, and process control |
| Catalysis | Homogeneous metal catalysts | Recyclable heterogeneous or organocatalysts nih.govorganic-chemistry.org | Reduced metal contamination, catalyst reuse, lower cost |
| Solvent | Anhydrous organic solvents (e.g., THF, ether) | Water, ethanol, or supercritical CO₂ nih.gov | Reduced environmental impact and toxicity |
Exploration of Novel Reactivity Patterns and Catalytic Applications in Organic Synthesis
The trifunctional nature of this compound provides a rich playground for exploring novel chemical transformations. While classical reactions of alkynes, alcohols, and carboxylic acids are known, modern catalytic methods can unlock new reactivity.
Future research could focus on:
Catalytic Metathesis : Alkyne metathesis is a powerful tool for forming new carbon-carbon triple bonds. benthamdirect.com Investigating the self-metathesis of this compound or its cross-metathesis with other alkynes could lead to novel symmetrical and unsymmetrical diynes with interesting properties for materials science.
Photocatalysis : Visible-light photocatalysis has emerged as a mild and powerful method for generating reactive intermediates. rsc.org Exploring the photocatalytic activation of the alkyne or carboxylic acid moiety could lead to new C-C and C-heteroatom bond-forming reactions under ambient conditions.
Cycloaddition Reactions : The alkyne functionality is a prime substrate for cycloaddition reactions. Beyond the well-known "click" chemistry, exploring its participation in [2+2+2] cycloadditions, Diels-Alder reactions, and other pericyclic processes could provide rapid access to complex carbocyclic and heterocyclic scaffolds. numberanalytics.com
Selective Functionalization : Developing catalytic systems that can selectively functionalize one of the three reactive sites in the presence of the others is a significant challenge. This would enable the stepwise and controlled elaboration of the molecule into more complex structures, enhancing its utility as a building block.
Integration of Advanced Computational Modeling for Predictive Chemical Design
Computational chemistry is an indispensable tool for modern chemical research. Applying theoretical models to this compound can accelerate the discovery of its properties and applications.
Key areas for computational investigation include:
Reaction Mechanism Elucidation : Density Functional Theory (DFT) calculations can be used to map out the energy profiles of potential reaction pathways. This can help in understanding the regioselectivity and stereoselectivity of reactions and in identifying key intermediates.
Catalyst Design : Computational screening of potential catalysts for specific transformations can save significant experimental time and resources. By modeling the interaction of the substrate with different catalyst scaffolds, it is possible to predict which catalysts are most likely to be successful.
Prediction of Properties : The physical, chemical, and electronic properties of polymers or materials derived from this compound can be predicted using computational models. This can guide the design of new materials with desired characteristics.
| Computational Tool | Application to this compound | Expected Outcome |
| Density Functional Theory (DFT) | Modeling reaction pathways for novel transformations. | Understanding reaction mechanisms and predicting product distributions. |
| Molecular Dynamics (MD) | Simulating the behavior of polymers derived from the molecule. | Predicting material properties like glass transition temperature and mechanical strength. |
| Quantitative Structure-Activity Relationship (QSAR) | Correlating structural features of derivatives with biological activity. | Guiding the design of new bioactive compounds. |
Expansion of Applications in Materials Science and Chemical Biology
The unique combination of functional groups in this compound makes it an attractive candidate for applications in advanced materials and as a tool for chemical biology.
Materials Science : The alkyne and carboxylic acid groups are ideal for polymerization reactions. It could serve as a monomer or cross-linking agent for the synthesis of novel polyesters or other polymers. The tertiary alcohol could be used to further modify the properties of the resulting materials. The rigidity of the alkyne unit could be exploited to create materials with interesting optical or electronic properties.
Chemical Biology : The terminal alkyne is a bioorthogonal handle that can be used in "click" chemistry reactions. nih.gov This allows for the molecule to be attached to biomolecules, such as proteins or nucleic acids, for applications in imaging, diagnostics, or drug delivery. The core structure could also serve as a starting point for the synthesis of probes to study enzyme activity or other biological processes.
Investigating Structural Analogues for Enhanced Synthetic Utility and Mechanistic Insights
The synthesis and study of structural analogues of this compound can provide valuable insights into structure-activity relationships and expand the range of available building blocks for organic synthesis.
Future work could involve the synthesis and investigation of analogues such as:
Varying the Substitution at the Tertiary Carbon : Replacing the methyl groups with other alkyl or aryl groups would modulate the steric and electronic properties of the molecule, which could influence its reactivity and the properties of derived materials.
Internal Alkynes : Preparing analogues with an alkyl or aryl group on the terminal alkyne carbon would allow for the study of the reactivity of internal alkynes in this framework and provide access to a different set of chemical transformations.
Homologated or Isomeric Structures : Investigating the properties of isomers where the relative positions of the functional groups are changed could lead to new reactivity patterns and applications.
| Analogue | Structural Modification | Potential Research Question |
| 4-Ethyl-4-hydroxyhex-2-ynoic acid | Methyl groups replaced by ethyl groups | How does increased steric bulk affect polymerization and reactivity? |
| 4-Hydroxy-4-methyl-5-phenylpent-2-ynoic acid | Hydrogen on terminal alkyne replaced by a phenyl group | What is the impact on the electronic properties and reactivity of the internal alkyne? |
| 5-Hydroxy-5-methylhex-3-ynoic acid | Homologated version (extra CH₂ group) | How does the increased distance between functional groups alter intramolecular interactions and reactivity? |
By systematically exploring these future research avenues, the scientific community can fully harness the potential of this compound as a versatile chemical entity.
Q & A
Basic: What are the key physicochemical properties of 4-Hydroxy-4-methylpent-2-ynoic acid critical for experimental handling?
Answer:
The compound’s molecular formula (C₆H₈O₃), molecular weight (128.13 g/mol), and CAS number (50624-25-4) are foundational for identification . Key handling considerations include:
- Stability : Stable under recommended storage conditions (avoid heat, moisture, and incompatible materials like strong acids/alkalis) .
- Hygroscopicity : Likely requires desiccated storage due to structural similarity to carboxylic acids with hydroxyl groups .
- Reactivity : The conjugated alkyne and hydroxyl groups suggest potential for oxidation or nucleophilic reactions; inert atmospheres (N₂/Ar) may be necessary during synthesis .
Basic: How can researchers verify the purity and structural integrity of synthesized this compound?
Answer:
Use a multi-technique approach:
- Chromatography : TLC (silica gel, ethyl acetate/hexane) for preliminary purity checks .
- Spectroscopy :
- Mass Spectrometry : ESI-MS or GC-MS to verify molecular ion (m/z 128.13) .
Cross-validate data with literature using SciFinder or Reaxys .
Advanced: What strategies are effective in resolving contradictory spectroscopic data during structural elucidation of this compound derivatives?
Answer:
Contradictions may arise from tautomerism or impurities. Mitigation strategies:
- Repeat Analyses : Ensure consistency under controlled conditions (e.g., solvent, temperature) .
- Complementary Techniques :
- Computational Modeling : Compare experimental NMR shifts with DFT-calculated values .
- Purification : Use preparative HPLC or recrystallization to isolate pure fractions .
Advanced: How can computational methods be integrated with experimental data to predict the reactivity of this compound in novel reaction systems?
Answer:
- Reactivity Prediction :
- Experimental Validation :
- Data Integration : Use cheminformatics tools (e.g., ChemDraw, Gaussian) to align computational and experimental results .
Basic: What precautions are essential for safe laboratory handling of this compound?
Answer:
- Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols .
- Incompatibilities : Separate from strong oxidizers (e.g., KMnO₄) and bases to prevent exothermic reactions .
- Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced: How can synthetic pathways for this compound be optimized to improve yield and scalability?
Answer:
- Catalyst Screening : Test transition-metal catalysts (e.g., Pd/Cu) for alkyne functionalization efficiency .
- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) may enhance solubility of intermediates .
- Kinetic Studies : Use in situ IR or Raman to monitor reaction progress and identify bottlenecks .
- Green Chemistry : Explore microwave-assisted synthesis or solvent-free conditions to reduce waste .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
